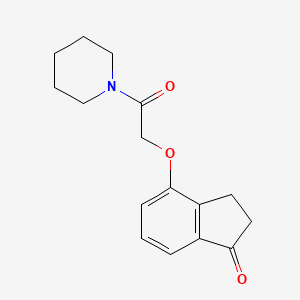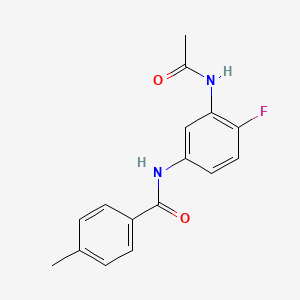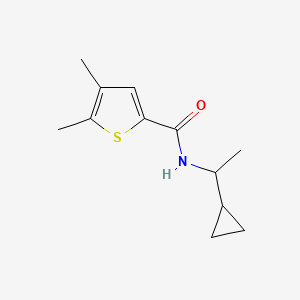
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide, also known as CP 47,497 or simply CP, is a synthetic cannabinoid compound that is commonly used in scientific research. It was first synthesized in the 1980s by Pfizer, Inc. as part of their research into the endocannabinoid system. Since then, CP has been widely studied for its potential therapeutic applications and its effects on the body.
Wirkmechanismus
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body. When N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide binds to these receptors, it activates a signaling pathway that leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has been shown to have a variety of biochemical and physiological effects on the body. These include:
- Activation of the endocannabinoid system
- Inhibition of neurotransmitter release
- Modulation of ion channels
- Regulation of gene expression
- Alteration of immune function
- Regulation of cardiovascular function
- Modulation of pain perception
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful reference compound for studies of other synthetic cannabinoids and their effects on the body. However, one limitation of using N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is that it is a potent agonist of the CB1 and CB2 receptors, which may not accurately reflect the effects of endogenous cannabinoids in the body.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide and other synthetic cannabinoids. Some possible areas of focus include:
- Development of new synthetic cannabinoids with improved therapeutic properties
- Investigation of the effects of synthetic cannabinoids on specific disease states, such as cancer, epilepsy, and chronic pain
- Study of the long-term effects of synthetic cannabinoids on the body, including potential toxicity and addiction risk
- Investigation of the potential use of synthetic cannabinoids as therapeutic agents for a variety of conditions.
Synthesemethoden
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is typically synthesized using a multistep process that involves several chemical reactions. The first step in the synthesis is the conversion of 3-methylphenylacetonitrile to 3-methylphenylacetamide, which is then reacted with cyclohexanone to form N-(3-methylphenyl)-2-cyclohexen-1-imine. This intermediate is then reacted with hydroxylamine to form N-(3-methylphenyl)-2-cyclohexen-1-imine oxime, which is subsequently reacted with cyclobutanone to form N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It is often used as a reference compound in studies of synthetic cannabinoids and their potential therapeutic applications. N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide has also been used to study the effects of cannabinoids on the immune system, the cardiovascular system, and the nervous system.
Eigenschaften
IUPAC Name |
N-(4-hydroxycyclohexyl)-1-(3-methylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13-4-2-5-14(12-13)18(10-3-11-18)17(21)19-15-6-8-16(20)9-7-15/h2,4-5,12,15-16,20H,3,6-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQDPWMKAWBKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)


![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)



![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)